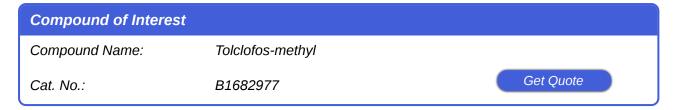


Tolclofos-methyl: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolclofos-methyl is a non-systemic organophosphorus fungicide with protective and curative action against a range of soil-borne fungal pathogens.[1][2][3] Its primary mode of action is the inhibition of phospholipid biosynthesis, a critical process for the formation and function of fungal cell membranes. This document provides a comprehensive technical overview of **Tolclofos-methyl**, detailing its chemical and physical properties, mechanism of action, and relevant experimental protocols for its analysis and efficacy testing.

Chemical Identity and Properties

Tolclofos-methyl, chemically known as O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, is a white crystalline solid.[2][4] It is characterized by its strong adsorption to soil particles and relative stability under normal storage conditions.[4]

Table 1: Chemical Identification of Tolclofos-methyl



Identifier	Value
IUPAC Name	O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate[1][2][5]
CAS Number	57018-04-9[5][6][7]
Molecular Formula	C ₉ H ₁₁ Cl ₂ O ₃ PS[6][7][8]
Molecular Weight	301.13 g/mol [1][2][6]
InChlKey	OBZIQQJJIKNWNO-UHFFFAOYSA-N[6][7][8]
Canonical SMILES	CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl[6][9]

Table 2: Physical and Chemical Properties of Tolclofos-methyl

Property	Value
Appearance	White crystalline solid[2]
Melting Point	78-80 °C[10]
Boiling Point	Decomposes before boiling (120–220 °C)[2]
Density	1.53 x 10 ³ kg/m ³ at 24 °C[2]
Vapor Pressure	4.27 x 10 ⁻⁴ mm Hg at 20°C[1]
Water Solubility	0.3-0.4 ppm at 23 °C[1]
LogP (Kow)	4.56[11]
Stability	Stable under normal storage conditions[4]

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The fungicidal activity of **Tolclofos-methyl** stems from its ability to inhibit phospholipid biosynthesis in target fungi.[1][5][10] Phospholipids are essential components of cellular



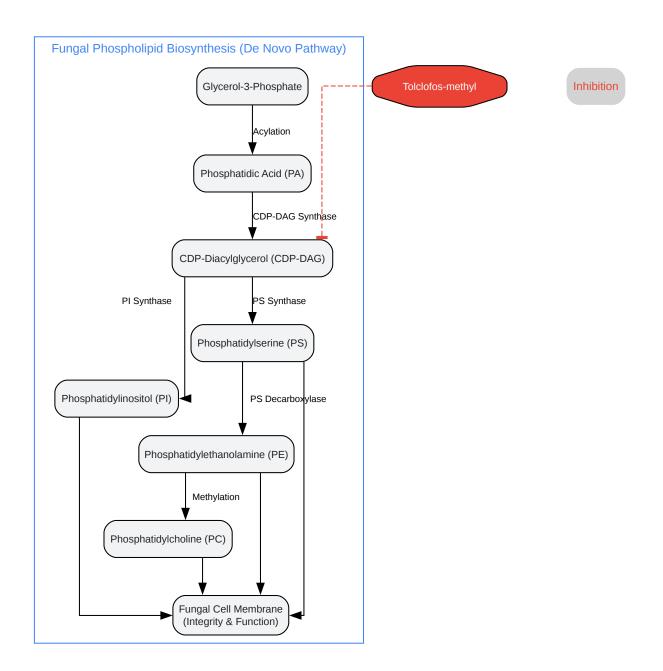
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membranes, playing crucial roles in maintaining structural integrity, regulating permeability, and mediating signal transduction.[8]

In fungi, the synthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) occurs through two primary routes: the de novo pathway and the Kennedy pathway.[5][12] The de novo pathway initiates from phosphatidic acid (PA) and proceeds through the key intermediate CDP-diacylglycerol (CDP-DAG).[6][8] **Tolclofos-methyl** is understood to disrupt this critical pathway, leading to a cascade of events that ultimately inhibit fungal spore germination and mycelial growth.[2][3]





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Caption: Simplified diagram of the fungal de novo phospholipid biosynthesis pathway and the inhibitory action of **Tolclofos-methyl**.

Fungicidal Spectrum

Tolclofos-methyl is particularly effective against soil-borne diseases caused by pathogens such as Rhizoctonia solani, Corticium rolfsii, Sclerotium spp., and Typhula spp.[3][10] It is used as a seed treatment, soil drench, or by soil incorporation to protect a variety of crops including potatoes, sugar beets, cotton, peanuts, and vegetables.[3][13]

Experimental Protocols Analysis of Tolclofos-methyl Residues in Soil

This protocol is based on the Valent Method VP-38287 and Analytical Procedure CLE 333/153-04R for the quantitative determination of **Tolclofos-methyl** in soil.[14]

- 1. Extraction:
- Weigh 50 g of soil into a 500 mL glass jar.
- Add 100 mL of water (adjusted for the soil's moisture content) and let it stand for 10 minutes.
- Add 200 mL of acetone and shake for 10 minutes.
- Filter the extract through a No. 1 filter paper.
- Transfer 200 mL of the filtrate to a 500 mL separatory funnel.
- Add 20 g of sodium chloride and 100 mL of dichloromethane; shake vigorously.
- Collect the organic (lower) layer after passing it through anhydrous sodium sulfate.
- 2. Cleanup (Gel Permeation Chromatography GPC):
- Evaporate the collected organic extract to dryness using a rotary evaporator at 30°C.
- Reconstitute the residue in 10 mL of cyclohexane:ethyl acetate (1:1, v/v).

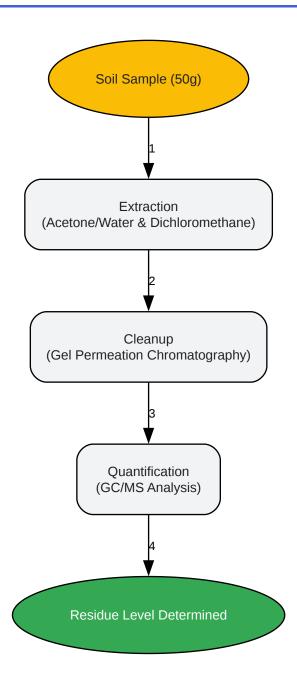






- Inject 5 mL of the reconstituted sample onto a GPC column (e.g., Bio-Beads S-X3) eluted with cyclohexane:ethyl acetate (1:1, v/v).
- Collect the fraction containing Tolclofos-methyl.
- 3. Quantification (Gas Chromatography-Mass Spectrometry GC/MS):
- Evaporate the collected GPC fraction to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the final residue in 5 mL of toluene.
- Analyze the sample by GC/MS. A suitable column is a DB-5MS (30 m x 0.25 mm, 0.25 μ m).
- The quantification is performed by comparing the peak area of the sample to that of a series
 of calibration standards.





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Caption: Experimental workflow for the analysis of **Tolclofos-methyl** in soil samples.

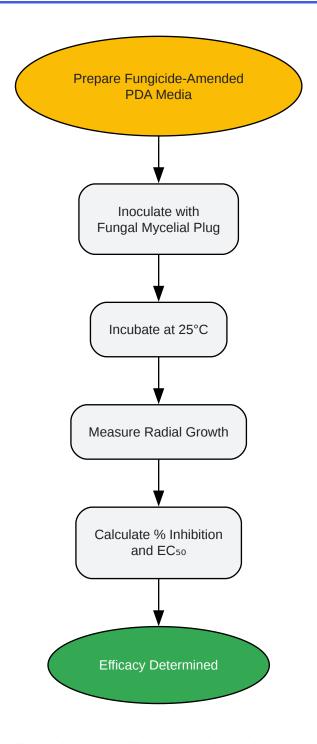
In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

This protocol describes a common method for evaluating the in vitro efficacy of fungicides against mycelial growth of pathogens like Rhizoctonia solani.[3]



- 1. Media and Fungicide Preparation:
- Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
- Prepare a stock solution of **Tolclofos-methyl** in a suitable solvent (e.g., DMSO or acetone).
- While the sterilized PDA is molten (around 45-50°C), add appropriate volumes of the
 Tolclofos-methyl stock solution to achieve a range of desired final concentrations (e.g., 0.1,
 1, 10, 50, 100 μg/mL). Also, prepare a control plate with the solvent only.
- Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
- 2. Inoculation and Incubation:
- From the margin of an actively growing culture of Rhizoctonia solani on PDA, cut a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both fungicide-amended and control).
- Incubate the plates at an optimal temperature for the fungus (e.g., 25±2°C) in the dark.
- 3. Data Collection and Analysis:
- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
 - C = Average diameter of the fungal colony in the control plate.
 - T = Average diameter of the fungal colony in the treated plate.
- The data can be used to determine the EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%).





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Caption: Workflow for the in vitro fungicidal efficacy assay using the poisoned food technique.

Synthesis Overview

The industrial preparation of **Tolclofos-methyl** involves several steps. While detailed proprietary synthesis methods are not publicly available, patents describe processes such as



the purification of the final product. For instance, one method involves taking a wet product of **Tolclofos-methyl**, mixing it with an organic solvent, and then using distillation and dehydration techniques (such as spray heating or a membrane evaporator) to obtain the purified, dry product. This process can be integrated with formulation steps like wet-process smashing and blending.[11]

Conclusion

Tolclofos-methyl remains a significant fungicide for the control of important soil-borne diseases. Its well-characterized mechanism of action, focused on the disruption of fungal phospholipid biosynthesis, provides a clear target for understanding its efficacy and for the potential development of new antifungal agents. The established analytical and bioassay methodologies detailed in this guide offer robust frameworks for researchers and professionals engaged in the study and application of this compound.

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